Enhanced Lipophilicity (XLogP3) Over Unsubstituted Pyrazole-Propanamide Core
The compound exhibits a computed XLogP3 value of 1.5, indicating higher lipophilicity compared to the unsubstituted analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, which is predicted to have a lower logP due to the absence of the acetylphenyl group [1]. In the context of ACAT inhibitor design, increased lipophilicity is often associated with enhanced membrane permeability and target engagement [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (L4): predicted XLogP3 < 1.0 (exact value not computed, but structurally less lipophilic without aryl ring) |
| Quantified Difference | Qualitatively higher (Δ > 0.5 logP units estimated) |
| Conditions | Computed by XLogP3 3.0 (PubChem release). Comparator inference based on structural fragments. |
Why This Matters
Higher lipophilicity can be a key differentiator for scientists optimizing lead compounds for cellular permeability and in vivo distribution, directly impacting procurement decisions when selecting from a library of analogs.
- [1] PubChem. N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. Compound Summary, CID 8721997. View Source
- [2] Warner-Lambert Company. Pyrazolo-substituted alkyl amide acat inhibitors. U.S. Patent 5,441,975, August 15, 1995. View Source
